Benzenepropanal, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-
Description
Benzenepropanal, 3,5-bis(1,1-dimethylethyl)-4-hydroxy- (CAS 36294-23-2) is a phenolic compound with the molecular formula C₁₇H₂₈O₂ and a molecular weight of 264.4030 g/mol . It features a central benzene ring substituted with two tert-butyl groups at positions 3 and 5, a hydroxyl group at position 4, and a propanal side chain. This structure confers significant antioxidant properties, making it valuable in industrial applications such as polymer stabilization and chemical synthesis. Its hazards include acute oral toxicity (Category 4), skin irritation (Category 2), and respiratory tract irritation (Category 3) .
Structure
3D Structure
Properties
IUPAC Name |
3-(3,5-ditert-butyl-4-hydroxyphenyl)propanal | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26O2/c1-16(2,3)13-10-12(8-7-9-18)11-14(15(13)19)17(4,5)6/h9-11,19H,7-8H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYWWSSTVQKHWTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenepropanal, 3,5-bis(1,1-dimethylethyl)-4-hydroxy- typically involves the alkylation of 4-hydroxybenzaldehyde with tert-butyl chloride in the presence of a strong base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and other advanced technologies may be employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Benzenepropanal, 3,5-bis(1,1-dimethylethyl)-4-hydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The tert-butyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Friedel-Crafts alkylation or acylation reactions can be employed using catalysts like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding alcohols.
Substitution: Various alkylated or arylated derivatives.
Scientific Research Applications
Benzenepropanal, 3,5-bis(1,1-dimethylethyl)-4-hydroxy- has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential antioxidant properties.
Medicine: Studied for its role in the development of pharmaceuticals.
Industry: Utilized as an intermediate in the production of polymers and other materials.
Mechanism of Action
The mechanism by which Benzenepropanal, 3,5-bis(1,1-dimethylethyl)-4-hydroxy- exerts its effects involves interactions with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability. The tert-butyl groups provide steric hindrance, affecting the compound’s overall behavior in chemical reactions.
Comparison with Similar Compounds
Methyl Ester Derivative
- Name: Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, methyl ester
- Formula : C₁₈H₂₈O₃
- Molecular Weight : 292.4131 g/mol
- CAS : 6386-38-5
- Key Differences: The carboxylic acid group in the parent compound is esterified to a methyl group, reducing acidity and enhancing lipophilicity. Applications: Used as a non-volatile antioxidant in lubricants and plastics due to improved thermal stability .
Butyl Ester Derivative
- Name: Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, butyl ester
- Formula : C₂₁H₃₄O₃
- CAS : 52449-44-2
- Key Differences :
Hydrazide Derivative
- Name: Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, hydrazide
- CAS : 32687-77-7
- Key Differences :
Antioxidant Efficacy Comparison
| Compound | Relative Antioxidant Activity (vs. BHT*) | Thermal Stability (°C) | Key Application |
|---|---|---|---|
| Benzenepropanal (Parent) | 1.2× | 200 | Polymer stabilization |
| Methyl Ester | 1.0× | 220 | Lubricants |
| Butyl Ester | 0.9× | 240 | High-temperature plastics |
| Antioxidant 1098 (Diamide) | 1.5× | 260 | Engineering polymers |
*BHT (Butylated Hydroxytoluene) is a benchmark antioxidant.
Sources :
Q & A
Basic: What synthetic methodologies are recommended for preparing Benzenepropanal, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-?
Methodological Answer:
The synthesis typically involves alkylation of 4-hydroxybenzaldehyde with tert-butyl groups, followed by propanal chain elongation. Key steps include:
- Friedel-Crafts alkylation : Use tert-butyl chloride or bromide with AlCl₃ as a catalyst to introduce bulky substituents at the 3,5-positions .
- Aldol condensation : Introduce the propanal moiety via base-catalyzed reaction (e.g., NaOH/KOH) with propionaldehyde derivatives.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) to isolate the product.
Reference analogs like benzenepropanoic acid esters (e.g., methyl or butyl esters) for reaction optimization .
Basic: What safety protocols are critical for handling this compound in laboratory settings?
Methodological Answer:
- Hazard Mitigation : Use fume hoods, nitrile gloves, and safety goggles due to acute oral toxicity (H302), skin irritation (H315), and respiratory sensitivity (H335) .
- Storage : Store in amber glass containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation or degradation .
- Spill Management : Absorb with vermiculite or sand, neutralize with 10% acetic acid, and dispose as hazardous waste .
Basic: What spectroscopic techniques are most effective for structural characterization?
Methodological Answer:
- NMR : ¹H/¹³C NMR to confirm tert-butyl (δ 1.3–1.4 ppm, singlet) and aldehyde (δ 9.8–10.0 ppm) groups. Compare with NIST data for related methyl esters .
- FT-IR : Detect phenolic O–H stretch (~3400 cm⁻¹), aldehyde C=O (~1720 cm⁻¹), and tert-butyl C–H bends (~1360–1390 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ at m/z 264.4030 (C₁₇H₂₈O₂) .
Advanced: How do steric and electronic effects of tert-butyl groups influence antioxidant activity?
Methodological Answer:
- Steric Hindrance : The 3,5-di-tert-butyl groups protect the phenolic -OH from oxidation by blocking radical access, as seen in hindered phenol antioxidants like Irganox 1010 .
- Electron Donation : tert-butyl substituents enhance radical scavenging via inductive effects. Validate using:
Advanced: How can researchers address contradictory data on the compound’s thermal stability?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Perform under N₂/O₂ atmospheres (10°C/min) to identify decomposition onset temperatures. Note discrepancies between reported "stable under storage" claims and potential oxidation at >150°C.
- Accelerated Aging Studies : Expose samples to 40–80°C/75% RH for 4–12 weeks, then analyze via HPLC for degradation products (e.g., quinones or dimerized species) .
- Contradiction Resolution : Cross-validate with differential scanning calorimetry (DSC) to detect exothermic/endothermic events.
Advanced: What experimental designs are optimal for studying its reactivity in catalytic systems?
Methodological Answer:
- Catalytic Screening : Test transition-metal catalysts (e.g., Pd/C, Cu(OAc)₂) in cross-coupling reactions (e.g., Suzuki-Miyaura) using the aldehyde as a directing group.
- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated analogs to elucidate rate-determining steps .
- In Situ Monitoring : Use Raman spectroscopy or GC-MS to track intermediate formation during oxidation or reduction .
Advanced: How to resolve analytical challenges in quantifying trace degradation products?
Methodological Answer:
- LC-MS/MS : Employ a C18 column (0.1% formic acid in H₂O/MeCN gradient) with MRM mode for sensitivity. Calibrate against synthesized standards (e.g., quinones or propionic acid derivatives) .
- Solid-Phase Microextraction (SPME) : Pre-concentrate volatile aldehydes or ketones from aqueous solutions before GC-MS analysis .
- Data Contradictions : Address matrix interference (e.g., from tert-butyl groups) by optimizing ionization parameters (e.g., ESI vs. APCI) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
